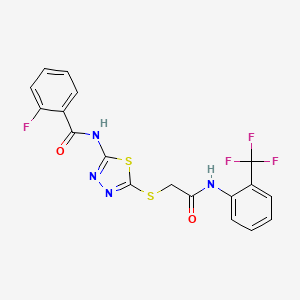

2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N4O2S2/c19-12-7-3-1-5-10(12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-8-4-2-6-11(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFADPBCFVMQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Coupling with Aniline Derivatives: The aniline derivative is coupled with the thiadiazole ring using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Fluorination: The final fluorination step can be achieved using fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

- A study highlighted the effectiveness of thiadiazole derivatives in reducing the viability of human leukemia and non-small cell lung cancer cells. The compound under discussion may share similar mechanisms due to its structural components .

- Another investigation showed that derivatives with the thiadiazole core decreased the proliferation of triple-negative breast cancer cells and reduced growth in xenograft models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiadiazole derivatives have been documented to possess antibacterial and antifungal properties, which could extend to the compound .

Research Findings:

- Compounds with similar frameworks have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against various microbial strains .

Pharmacological Insights

Recent investigations into the pharmacological significance of compounds containing the thiadiazole structure reveal their versatility in treating various diseases. The compound may exhibit properties such as:

- Anti-inflammatory effects: Similar compounds have shown promise in reducing inflammation markers in vitro.

- Neuroprotective effects: Some studies suggest that thiadiazole derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Data Tables

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and mode of interaction. The trifluoromethyl group and thiadiazole ring play crucial roles in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 2-fluoro-N-[2-[ (2S,5R,6R)-6-(hydroxymethyl)-5-[ [oxo-[4-(trifluoromethyl)anilino]methyl]amino]-2-oxanyl]ethyl]benzamide

- 2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide

Uniqueness

2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a fluorine atom, a trifluoromethyl group, and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and its IUPAC name reflects its intricate design.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit considerable anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. Notably:

- Mechanism of Action : Thiadiazole derivatives often induce apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways involved in cell survival and proliferation.

- Cell Lines Tested : Studies have shown reduced viability in human leukemia (HL-60, U937), melanoma (SK-MEL-1), and breast cancer (MCF-7, MDA-MB-231) cell lines when treated with related thiadiazole compounds .

| Cell Line | Effect | Reference |

|---|---|---|

| HL-60 | Decreased viability | |

| U937 | Induction of apoptosis | |

| MCF-7 | Reduced proliferation | |

| MDA-MB-231 | Decreased cell viability |

Mechanistic Insights

The anticancer activity of this compound may involve:

- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes like carbonic anhydrase (CA), which plays a role in tumor growth and metastasis .

- DNA Interaction : Some thiadiazole derivatives have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes .

Case Studies

Several studies highlight the biological activity of thiadiazole derivatives similar to the compound under review:

- Study on Thiadiazole Derivatives : A comprehensive review indicated that compounds with a thiadiazole structure demonstrated significant anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest .

- In Vivo Studies : In vivo models using xenografts of human cancer cells treated with thiadiazole derivatives showed reduced tumor growth and prolonged survival rates compared to controls .

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-benzamidoacetic acid can react with thiosemicarbazide in POCl₃ to form the thiadiazole backbone . Key steps include:

- Cyclization : Refluxing precursors in POCl₃ for 1 hour.

- Workup : Dilution with water, basification with KOH, and recrystallization from ethanol.

- Functionalization : Subsequent reactions (e.g., with chloroacetyl chloride) introduce substituents like the trifluoromethylphenyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine at the benzamide ring and trifluoromethylphenyl group) .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the amide and oxo groups) .

- Mass Spectrometry : Validates molecular weight (e.g., via FAB-MS or ESI-MS) .

- TLC : Monitors reaction progress using chloroform:acetone (3:1) as the mobile phase .

Q. What is the role of the trifluoromethylphenyl group in modulating biological activity?

The 2-(trifluoromethyl)phenyl moiety enhances lipophilicity and metabolic stability, improving membrane permeability. In caspase-dependent apoptosis studies, analogs with this group showed increased caspase-3/9 activation in MCF7 cells (e.g., IC₅₀ values <10 µM in ) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for derivatives of this compound?

X-ray diffraction (XRD) is essential but may require iterative refinement. For example, co-crystals of intermediates (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ) were analyzed using SHELX software to resolve hydrogen bonding ambiguities (e.g., N–H⋯N interactions at 2.8–3.0 Å) . Key steps:

Q. What experimental design principles apply to optimizing anticancer activity in analogs?

Structure-activity relationship (SAR) studies suggest:

- Thiadiazole Modifications : Substitution at position 5 with electron-withdrawing groups (e.g., –CF₃) enhances apoptosis induction .

- Benzamide Fluorination : The 2-fluoro group improves binding to kinase targets (e.g., PFOR enzyme inhibition via amide conjugation) .

- Biological Assays : Use MTT assays on PC3/MCF7/SKNMC cell lines and caspase-3/8/9 activation profiling .

Q. How can discrepancies in biological activity between in vitro and cellular assays be addressed?

Contradictions often arise from metabolic instability or off-target effects. Solutions include:

- Prodrug Strategies : Mask polar groups (e.g., esterification of carboxylic acids) to improve cellular uptake .

- Cytokine Profiling : Validate anti-inflammatory activity in human whole blood assays to confirm relevance to in vivo models .

- Dose-Response Curves : Use Hill slopes to assess efficacy thresholds (e.g., EC₅₀ vs. IC₅₀ comparisons) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

| Intermediate | Synthesis Step | Key Characterization Data | Reference |

|---|---|---|---|

| 2-Benzamidoacetic acid | Reflux with thiosemicarbazide/POCl₃ | IR: 1649 cm⁻¹ (C=O) | |

| Thiadiazole-2-ylmethyl benzamide | Cyclization in H₂SO₄ | ¹H NMR: δ 7.52–7.94 (m, C₆H₅) | |

| Trifluoromethylphenyl derivative | SNAr with 2-(trifluoromethyl)aniline | FAB-MS: m/z 384 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.